molecular formula C12H15NO2 B8783468 1,2,4,5-TETRAHYDRO-BENZO[D]AZEPINE-3-CARBOXYLIC ACID METHYL ESTER CAS No. 27912-16-9

1,2,4,5-TETRAHYDRO-BENZO[D]AZEPINE-3-CARBOXYLIC ACID METHYL ESTER

Cat. No.: B8783468
CAS No.: 27912-16-9
M. Wt: 205.25 g/mol
InChI Key: DNRSEGGLDQZRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4,5-TETRAHYDRO-BENZO[D]AZEPINE-3-CARBOXYLIC ACID METHYL ESTER is a heterocyclic compound that belongs to the benzazepine family Benzazepines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,2,4,5-tetrahydro-3h-3-benzazepine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-TETRAHYDRO-BENZO[D]AZEPINE-3-CARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

1,2,4,5-TETRAHYDRO-BENZO[D]AZEPINE-3-CARBOXYLIC ACID METHYL ESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1,2,4,5-tetrahydro-3h-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include binding to active sites on enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    1-Benzazepine: Similar structure but different functional groups.

    2-Benzazepine: Isomeric form with different attachment points for the benzene ring.

    3-Benzazepine: Another isomer with distinct biological activities.

Uniqueness

1,2,4,5-TETRAHYDRO-BENZO[D]AZEPINE-3-CARBOXYLIC ACID METHYL ESTER is unique due to its specific functional groups and the resulting biological activities.

Properties

CAS No.

27912-16-9

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)13-8-6-10-4-2-3-5-11(10)7-9-13/h2-5H,6-9H2,1H3

InChI Key

DNRSEGGLDQZRHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 150 ml of water was dissolved 4.13 g (0.10 mol). of sodium hydroxide. To the solution was added 15.27 g (10.4 mmol.) of 2,3,4,5-tetrahydro-1H-3-benzazepine. The reaction mixture was cooled with ice, and there was added dropwise 7.9 ml (0.10 mol.) of methyl chloroformate. The mixture was stirred for 2.5 hours at room temperature, then extracted with dichloromethane. The extract was dried over anhydrous sodium sulfate and the solvent was distilled off to leave 20.46 g (96%) of 3-methoxycarbonyl-2,3,4,5-tetrahydro-1H-3-benzazepine as colorless crystals. Recrystallization from diethyl ether--n-hexane gave colorless needles, m.p. 53°-54° C. Elemental Analysis for C12H15NO2 :
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.27 g
Type
reactant
Reaction Step Two
Quantity
7.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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